N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine
Description
Properties
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]methyl]-6-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N2/c1-9-3-2-4-13(20-9)19-8-10-5-6-11(15)7-12(10)14(16,17)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYYGANQHNPEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethyl)benzyl chloride and 6-methylpyridin-2-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antitumor Agent Synthesis
N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine serves as a key intermediate in the synthesis of sorafenib, an FDA-approved drug used for treating various cancers, including renal cell carcinoma and hepatocellular carcinoma. The incorporation of the trifluoromethyl group is crucial for enhancing the pharmacological properties of the final product.
2. Werner Helicase Inhibition
Recent studies have focused on developing derivatives of this compound as potential inhibitors of Werner helicase (WRN), which is implicated in cancer progression and aging. The design of these derivatives aims to exploit the structural characteristics of the TFM compound to achieve selective inhibition.
3. Neurotransmitter Modulation
The compound has shown promise in modulating neurotransmitter receptors, particularly as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors. This activity is significant for cognitive functions and synaptic plasticity, suggesting potential applications in treating neurodegenerative diseases.
Microbiology and Infectious Diseases
1. Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties. Preliminary studies indicate that these compounds exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for Sorafenib | Enhances antitumor activity |
| Biochemistry | WRN Helicase Inhibitors | Potential selective inhibition |
| Neuropharmacology | NMDA Receptor Modulation | Impacts cognitive functions |
| Microbiology | Antimicrobial Agents | Effective against various bacterial strains |
Case Studies
Case Study 1: Synthesis of Sorafenib
In a detailed synthesis pathway, this compound was utilized as an essential precursor in the multi-step synthesis of sorafenib. The incorporation of the trifluoromethyl group was shown to enhance the compound's solubility and bioavailability, critical factors for its therapeutic efficacy.
Case Study 2: Development of WRN Inhibitors
Research teams have synthesized various derivatives based on the TFM compound structure to evaluate their effectiveness as WRN inhibitors. Early results demonstrated promising inhibitory effects in vitro, warranting further investigation into their mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and bromine atom play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridine-Based Analogs
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
- Structure : Differs in the linker (amide vs. methylene) and substituents (fluoro at phenyl 3-position) .
- Key Data :
- Comparison : The amide linker may reduce metabolic stability compared to the methylene bridge in the target compound.
6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)phenyl]pyridin-2-amine
- Structure: Features dual bromine substitution on pyridine and a dihydrothienodioxin group .
- Key Data :
- Comparison: The dihydrothienodioxin moiety introduces conformational rigidity absent in the target compound.
Pyrimidine-Based Analogs
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
- Structure : Replaces pyridine with pyrimidine, retaining Br and CF₃ groups .
- Key Data :
- Comparison : Pyrimidine’s larger ring size alters electronic distribution and hydrogen-bonding capacity.
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Heterocyclic Variants
5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole
Structural and Functional Analysis Table
Key Research Findings
- Synthetic Accessibility : The target compound’s methylene linker simplifies synthesis compared to amide-based analogs, which require coupling reagents .
- Biological Relevance : Pyrimidine analogs (e.g., 6-Bromo-2-CF₃-pyrimidin-4-amine) show higher structural similarity to kinase inhibitors, suggesting the target compound may share this activity .
Biological Activity
N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrF3N2, with a molecular weight of approximately 345.16 g/mol. The compound features a pyridine ring substituted with bromine and trifluoromethyl groups, which are known to enhance lipophilicity and potentially improve central nervous system penetration and efficacy.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It has been suggested that compounds with similar structural motifs act as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, which play critical roles in synaptic plasticity and cognitive functions. The trifluoromethyl group may enhance the binding affinity and selectivity for these receptors, contributing to its pharmacological properties.
Neurotransmitter Modulation
Research indicates that this compound may modulate neurotransmitter systems, particularly those involving glutamate. This modulation can have implications for cognitive enhancement and neuroprotection, making it a candidate for further investigation in neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies have explored the antimicrobial activity of structurally similar compounds. While specific data on this compound is limited, compounds with similar frameworks have demonstrated significant antibacterial effects against various strains, including resistant bacteria . This suggests potential applications in treating infections caused by multidrug-resistant organisms.
Study 1: NMDA Receptor Modulation
A study examined the effects of compounds similar to this compound on NMDA receptor activity. The findings indicated that these compounds could enhance receptor function in vitro, suggesting their potential as cognitive enhancers or neuroprotective agents.
Study 2: Antimicrobial Activity
In another research effort, a series of derivatives based on the pyridine scaffold were tested for their antibacterial properties. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating that modifications in the structure could yield potent antimicrobial agents .
Comparative Analysis of Similar Compounds
Q & A
Basic: What synthetic strategies are recommended for preparing N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine?
Methodological Answer:
The synthesis of this compound likely follows multi-step routes analogous to structurally related pyrimidine derivatives. Key steps include:
- Intermediate formation : Reacting a halogenated aromatic precursor (e.g., 4-bromo-2-(trifluoromethyl)benzyl bromide) with a pyridin-2-amine derivative under nucleophilic substitution conditions.
- Purification : Column chromatography or recrystallization to isolate intermediates, as described for similar compounds in crystallographic studies .
- Functionalization : Methylation at the pyridine ring’s 6-position using methylating agents like iodomethane in the presence of a base (e.g., K₂CO₃).
Validation via NMR and mass spectrometry is critical at each step to confirm regioselectivity and purity.
Basic: How is the crystal structure of this compound determined, and what tools are essential for analysis?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystallization : Slow evaporation of a solvent (e.g., ethanol/dichloromethane) to obtain high-quality crystals.
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Software suites like SHELX for solving and refining structures, and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Dihedral angles between aromatic rings and hydrogen-bonding motifs (e.g., C–H⋯O/N interactions) should be analyzed to confirm conformational stability .
Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA software) provide insights into:
- Electron density distribution : Using functionals like B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .
- Reactivity descriptors : HOMO-LUMO gaps to estimate kinetic stability and Fukui indices for predicting regioselectivity in reactions .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for understanding solubility and reaction pathways.
Validation against experimental UV-Vis or IR spectra ensures computational accuracy .
Advanced: How does conformational analysis via crystallography inform stability and intermolecular interactions?
Methodological Answer:
Conformational stability is assessed by analyzing:
- Dihedral angles : Between the pyridine ring and substituents (e.g., 12.8° for phenyl groups in analogs), indicating steric strain or π-π stacking propensity .
- Hydrogen-bonding networks : Intramolecular N–H⋯N bonds (e.g., six-membered rings) and weak C–H⋯π interactions stabilize crystal packing .
- Polymorphism screening : Differential scanning calorimetry (DSC) and variable-temperature XRD identify polymorphic forms, as seen in related chlorophenyl derivatives .
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. crystallographic results)?
Methodological Answer:
- Cross-validation : Compare DFT-optimized geometries with SC-XRD bond lengths/angles. Discrepancies >0.05 Å suggest limitations in basis sets or solvent models .
- Dynamic effects : Molecular dynamics (MD) simulations account for temperature-dependent conformational flexibility, which static DFT models may miss.
- Spectroscopic reconciliation : Adjust computational parameters (e.g., scaling factors in IR) to align with experimental peaks.
Advanced: How to design bioactivity assays based on structural analogs?
Methodological Answer:
- Pharmacophore modeling : Use PyMOL or Schrödinger to identify critical moieties (e.g., trifluoromethyl for lipophilicity, pyridine for hydrogen bonding) .
- Antimicrobial testing : Follow protocols for analogs, such as agar diffusion assays against S. aureus or C. albicans, with MIC values quantified .
- Enzyme inhibition : Kinase or cholinesterase assays using fluorescence-based substrates, correlating activity with substituent electronic profiles (e.g., bromo vs. trifluoromethyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
